

A Technical Guide to the Commercial Availability of L-Glutamic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3-Iodo-5-methoxypyridine*

Cat. No.: B1358553

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Glutamic acid, a non-essential amino acid, is a cornerstone of cellular metabolism and neurotransmission.^[1] In the central nervous system, it functions as the primary excitatory neurotransmitter, playing a critical role in synaptic plasticity, learning, and memory.^{[1][2][3]} Its involvement in numerous physiological processes makes it a molecule of significant interest in academic research and as a starting material or key component in the development of therapeutics. This guide provides an in-depth overview of the commercial availability of L-Glutamic acid, its physicochemical properties, and its role in key signaling pathways.

Commercial Availability

L-Glutamic acid is readily available from a variety of chemical suppliers. It is typically sold as a white crystalline powder with purities often exceeding 99%.^[4] Key suppliers for research and development purposes include Sigma-Aldrich (Merck), Thermo Fisher Scientific, and MedChemExpress. The product is generally of plant origin and is available in various grades, including certified reference materials.^[5]

Table 1: Representative Commercial Suppliers of L-Glutamic Acid

Supplier	Product Name	Purity	CAS Number
Sigma-Aldrich (Merck)	L-Glutamic acid	≥99%	56-86-0[6]
Thermo Fisher Scientific	L(+)-Glutamic acid, 99%	99%	56-86-0[5]
MedChemExpress	L-Glutamic acid (Standard)	99.93%	56-86-0
Carl ROTH	L-Glutamic acid CELLPURE®	≥99 %	56-86-0[7]

Physicochemical and Analytical Data

A comprehensive understanding of the physicochemical properties of L-Glutamic acid is essential for its application in research and development.

Table 2: Physicochemical Properties of L-Glutamic Acid

Property	Value	Reference
Molecular Formula	C ₅ H ₉ NO ₄	[4][8]
Molecular Weight	147.13 g/mol	[4][8]
Appearance	White crystalline powder	[1][4]
Melting Point	199 °C (decomposes)	[1]
Solubility in Water	8.57 g/L (25 °C)	[1]
Solubility in Ethanol	350 µg/100 g (25 °C)	[1]
pKa values	2.10 (α-carboxyl), 4.07 (side chain), 9.47 (α-amino)	[1]
Specific Optical Rotation	+31.5° to +32.5° (c=10, 2N HCl)	[4]

Table 3: Typical Certificate of Analysis Data for Commercial L-Glutamic Acid

Parameter	Specification
Assay (on dried basis)	98.5% to 100.5%
Appearance	White, crystalline powder
Identification (IR)	Conforms to structure
Loss on Drying	≤ 0.5%
Residue on Ignition	≤ 0.1%
Specific Rotation	+30.5° to +32.5°
Heavy Metals (as Pb)	≤ 10 ppm
Other Amino Acids	Not detectable

Experimental Protocols

Detailed analytical methods are crucial for the quality control and characterization of L-Glutamic acid. Below are generalized protocols based on common analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To confirm the chemical structure and assess the purity of L-Glutamic acid.
- Methodology:
 - Sample Preparation: Dissolve a precisely weighed amount of L-Glutamic acid in a suitable deuterated solvent, such as deuterium oxide (D_2O) with a pH indicator or dilute hydrochloric acid in D_2O to ensure protonation of the carboxyl groups and solubility.
 - Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
 - Data Acquisition: Acquire 1H NMR and ^{13}C NMR spectra.
 - Analysis: The resulting spectra should be consistent with the known chemical shifts and coupling constants for L-Glutamic acid. Purity can be estimated by integrating the signals corresponding to the compound against those of a certified internal standard. A certificate

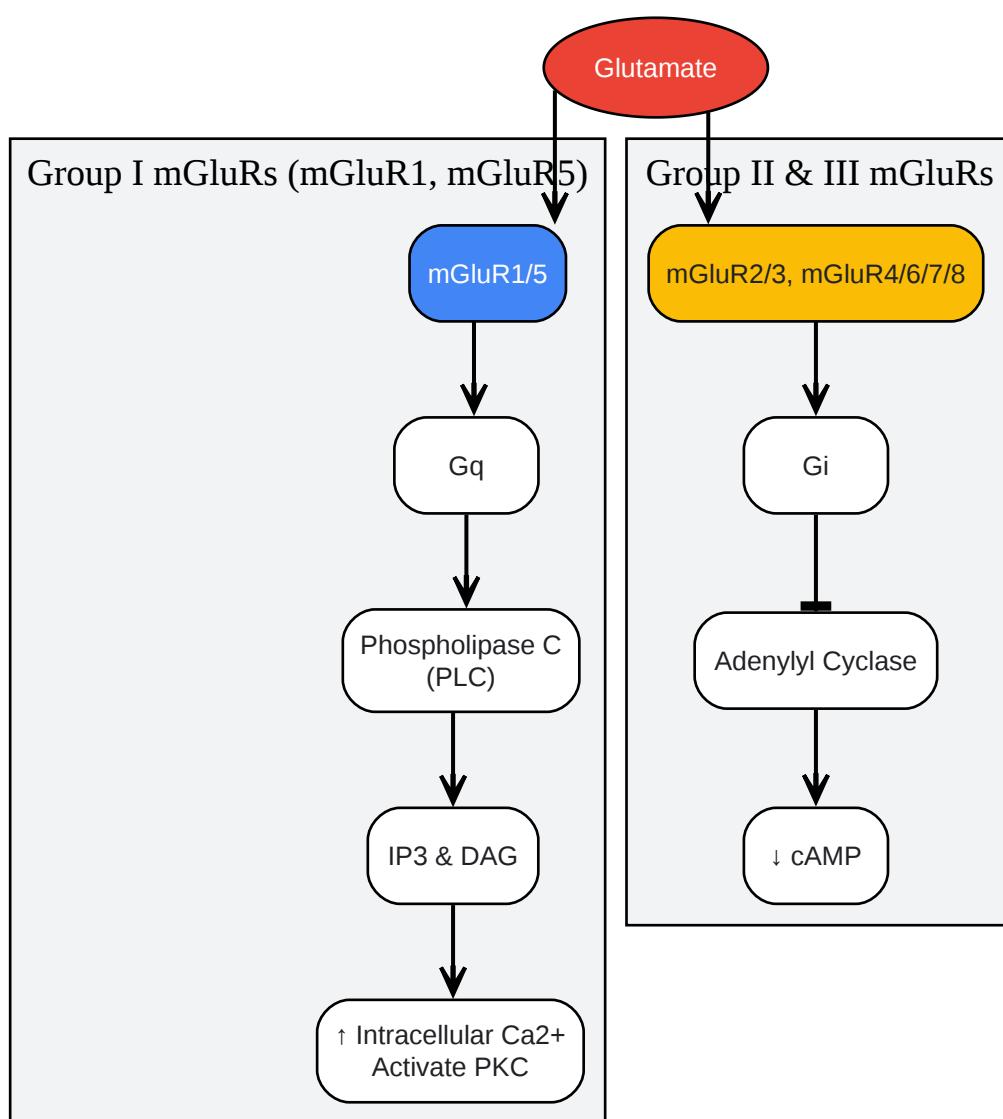
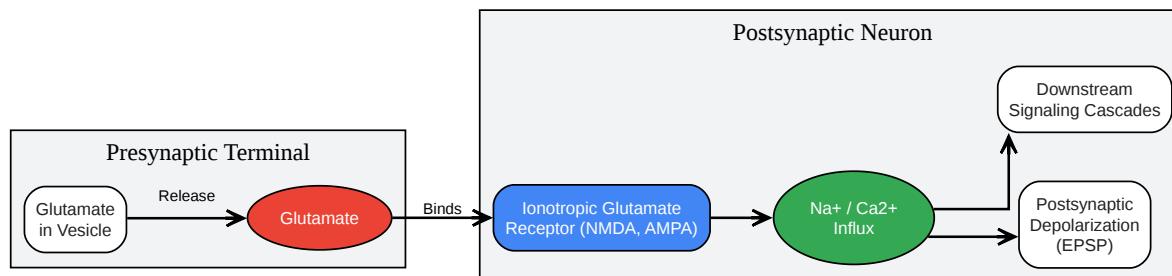
of analysis for a reference standard will typically state that the ^1H NMR spectrum is consistent with the structure.

Infrared (IR) Spectroscopy

- Objective: To identify the functional groups present in the L-Glutamic acid molecule and confirm its identity.
- Methodology:
 - Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of finely ground L-Glutamic acid with dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
 - Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
 - Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm^{-1}).
 - Analysis: The resulting spectrum should exhibit characteristic absorption bands for the amine (N-H stretch), carboxylic acid (O-H and C=O stretches), and alkyl (C-H stretches) functional groups. Commercial suppliers confirm the identity of their L-Glutamic acid by ensuring the infrared spectrum conforms to a reference spectrum.[\[5\]](#)

Mass Spectrometry (MS)

- Objective: To determine the molecular weight and fragmentation pattern of L-Glutamic acid, confirming its identity.
- Methodology:
 - Sample Preparation: Dissolve the L-Glutamic acid sample in a suitable solvent, often a mixture of water and an organic solvent like acetonitrile or methanol, sometimes with a small amount of acid (e.g., formic acid) to aid ionization.
 - Instrumentation: Employ a mass spectrometer, commonly coupled with a liquid chromatography system (LC-MS). Electrospray ionization (ESI) is a frequently used ionization technique.



- Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode. The protonated molecule $[M+H]^+$ or deprotonated molecule $[M-H]^-$ is typically observed.
- Analysis: The measured mass-to-charge ratio (m/z) of the molecular ion should correspond to the calculated molecular weight of L-Glutamic acid (147.13 g/mol).[8][9] Tandem mass spectrometry (MS/MS) can be used to generate a characteristic fragmentation pattern for further structural confirmation. It's important to note that in-source cyclization to pyroglutamic acid can be an artifact in LC-MS analysis of glutamic acid.[10]

Signaling Pathways

L-Glutamic acid exerts its primary physiological effects in the central nervous system through two main classes of receptors: ionotropic and metabotropic glutamate receptors.[2][11]

Ionotropic Glutamate Receptor (iGluR) Signaling

Ionotropic glutamate receptors are ligand-gated ion channels that mediate fast excitatory synaptic transmission.[3][12] They are classified into three subtypes: AMPA, NMDA, and kainate receptors.[3] Upon glutamate binding, these receptors open, allowing the influx of cations (Na^+ and Ca^{2+}), which leads to depolarization of the postsynaptic membrane.[3][11]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Glutamic acid - Wikipedia [en.wikipedia.org]
- 2. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. L-Glutamic acid [sorachim.com]
- 5. thermofisher.com [thermofisher.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. carlroth.com [carlroth.com]
- 8. L-Glutamic acid [webbook.nist.gov]
- 9. agilent.com [agilent.com]
- 10. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 12. Ionotropic glutamate receptor - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [A Technical Guide to the Commercial Availability of L-Glutamic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1358553#commercial-availability-of-3-iodo-5-methoxypyridine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com